molecular formula C24H19FN2O4 B12022449 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618073-82-8

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12022449
CAS No.: 618073-82-8
M. Wt: 418.4 g/mol
InChI Key: HGILAASGPACMJU-LSDHQDQOSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole core, followed by the introduction of the fluoro-methylbenzoyl, hydroxyphenyl, and pyridinylmethyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
  • 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

618073-82-8

Molecular Formula

C24H19FN2O4

Molecular Weight

418.4 g/mol

IUPAC Name

(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H19FN2O4/c1-14-7-8-17(11-19(14)25)22(29)20-21(16-5-2-6-18(28)10-16)27(24(31)23(20)30)13-15-4-3-9-26-12-15/h2-12,21,28-29H,13H2,1H3/b22-20+

InChI Key

HGILAASGPACMJU-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)O)O)F

Origin of Product

United States

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